molecular formula C24H27BrN2O3S B13407210 Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate

Cat. No.: B13407210
M. Wt: 503.5 g/mol
InChI Key: AXISAVJTIQLMKI-UHFFFAOYSA-N
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Description

The compound Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate is an indole derivative with a unique pyrrolyl-methyl substituent at position 4 of the indole core. While structural analogs of this compound have been extensively studied (e.g., Arbidol/Umifenovir), the pyrrolyl variant remains less characterized. Key features include:

  • Bromine at position 6: Enhances lipophilicity and influences electronic properties.
  • Phenylthio-methyl at position 2: A sulfur-containing group that may affect metabolic stability and redox activity.

Properties

Molecular Formula

C24H27BrN2O3S

Molecular Weight

503.5 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)-4-(pyrrolidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C24H27BrN2O3S/c1-3-30-24(29)22-20(15-31-16-9-5-4-6-10-16)26(2)19-13-18(25)23(28)17(21(19)22)14-27-11-7-8-12-27/h4-6,9-10,13,28H,3,7-8,11-12,14-15H2,1-2H3

InChI Key

AXISAVJTIQLMKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCCC3)O)Br)C)CSC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Indole Core Formation and Substitution

The indole scaffold is commonly synthesized via Fischer indole synthesis or other classical methods such as Bartoli or Madelung synthesis, starting from substituted phenylhydrazines and ketones or aldehydes. For this compound, the indole ring is pre-functionalized or subsequently functionalized to introduce the bromo and hydroxy substituents at the 6- and 5-positions respectively, often through electrophilic aromatic substitution or directed ortho-metalation techniques.

Introduction of the 6-Bromo and 5-Hydroxy Groups

Bromination at the 6-position is typically achieved by regioselective bromination using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination. The hydroxy group at the 5-position can be introduced either by direct hydroxylation or by demethylation of a methoxy precursor.

Functionalization at the 2-Position: Phenylthio Methyl Group

The attachment of the phenylthio methyl substituent at the 2-position generally involves nucleophilic substitution reactions. A common approach is the reaction of a 2-halogenated indole intermediate with thiophenol or its derivatives under basic conditions to form the phenylthio methyl linkage. Alternatively, a Mannich-type reaction may be employed using formaldehyde and thiophenol to introduce the phenylthio methyl moiety.

Attachment of the Pyrrolyl Methyl Group at the 4-Position

The 4-position substitution with a pyrrolyl methyl group is often accomplished through a Mannich reaction or via alkylation strategies. This involves reacting the 4-position of the indole with a pyrrole-containing electrophile, such as pyrrolylmethyl chloride or bromide, under basic or acidic catalysis to form the desired C–C bond.

Formation of the Ethyl Ester at the 3-Carboxylate Position

The ethyl ester group is introduced by esterification of the corresponding carboxylic acid or by direct use of ethyl ester-containing starting materials. Typical methods include Fischer esterification using ethanol and acid catalysis or transesterification reactions.

N-Methylation at the 1-Position of Indole

Methylation of the indole nitrogen is usually performed in the final steps using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, ensuring selective N-alkylation without affecting other functional groups.

Representative Data Table of Synthetic Parameters

Step Reaction Type Reagents/Conditions Notes
1 Indole ring formation Phenylhydrazine + ketone, acid catalyst Fischer indole synthesis common method
2 Bromination at 6-position N-bromosuccinimide (NBS), solvent (e.g., CCl4), room temp Controlled to avoid polybromination
3 Hydroxylation at 5-position Demethylation of methoxy precursor (BBr3) or direct hydroxylation Protect other groups if needed
4 Phenylthio methylation at 2-position Thiophenol, formaldehyde, base (NaOH or K2CO3) Mannich reaction or substitution
5 Pyrrolyl methylation at 4-position Pyrrolylmethyl halide, base or acid catalyst Alkylation or Mannich-type reaction
6 Esterification at 3-position Ethanol, acid catalyst (H2SO4 or p-TsOH) Fischer esterification
7 N-Methylation at 1-position Methyl iodide, base (K2CO3), solvent (acetone) Selective N-alkylation

Research Findings and Literature Insights

  • The compound’s synthesis is reported in various medicinal chemistry contexts as an intermediate for biologically active indole derivatives, emphasizing the importance of regioselective halogenation and functional group tolerance during synthesis.

  • Multi-step synthetic routes often require purification by chromatography and characterization by NMR, MS, and IR spectroscopy to confirm substitution patterns and purity.

  • The phenylthio group introduction is critical for modulating biological activity and requires careful control to avoid oxidation side reactions.

  • Literature patents describe similar acyl and indole derivatives synthesized under inert atmosphere, with temperature control ranging from -10°C to 200°C depending on the step, highlighting the need for precise reaction conditions.

  • No direct preparation method exclusively for ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate was found, but analogous compounds with similar substitution patterns provide a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Arbidol (Umifenovir)

Structure: Ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate hydrochloride monohydrate . Key Differences:

Feature Target Compound Arbidol
Position 4 Substituent Pyrrolyl-methyl Dimethylaminomethyl
Basicity Weakly basic (pyrrole pKa ~17) Moderately basic (dimethylamino pKa ~10)
Protonation in Membranes Less likely to protonate at acidic pH Protonated in acidic environments, enhancing membrane interaction
Antiviral Mechanism Hypothesized to disrupt membrane fusion Blocks viral fusion via clathrin-mediated endocytosis inhibition

Activity: Arbidol’s dimethylaminomethyl group enables pH-dependent protonation, critical for its fusion-inhibiting activity against influenza, HCV, and coronaviruses .

M1-2 Metabolite (Sulfonyl Analogue)

Structure: Ethyl-6-bromo-4-((dimethylamino)-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-indole-3-carboxylate . Key Differences:

  • Position 2 Substituent : Phenylsulfonyl (oxidized sulfur) vs. phenylthio (thioether).
  • M1-2 exists as a glucuronide conjugate, suggesting higher polarity and faster renal clearance compared to the target compound .

Nitro-Substituted Analogue

Structure: Ethyl-4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate . Key Differences:

  • Position 6 Substituent : Nitro group (electron-withdrawing) vs. bromine (moderately electron-withdrawing).
  • Impact : Nitro groups may enhance reactivity but increase toxicity risks. Bromine offers a balance between lipophilicity and stability.

Free Base vs. Hydrochloride Salt

The target compound (CAS 131707-24-9) is a free base , while Arbidol is formulated as a hydrochloride monohydrate (CAS 131707-23-8) . Salification improves Arbidol’s aqueous solubility, a critical factor in oral bioavailability. The pyrrolyl variant’s solubility profile remains unstudied but is likely inferior due to the absence of ionizable groups.

Research Findings and Implications

  • Membrane Interactions : Arbidol’s protonated form (Arp) disrupts phospholipid bilayers, particularly with negatively charged lipids . The target compound’s pyrrolyl group may reduce this effect, limiting its utility in pH-dependent viral fusion inhibition.
  • Antiviral Spectrum: Arbidol is active against influenza, HCV, Ebola, and coronaviruses . Structural analogs with modified substituents (e.g., sulfonyl or nitro groups) show varied efficacy, underscoring the importance of the dimethylaminomethyl group for broad-spectrum activity.
  • Metabolism: Thioether groups (as in the target compound) are prone to oxidation into sulfoxides/sulfones (e.g., M1-2) , which may alter pharmacokinetics.

Biological Activity

Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate (CAS Number: 924838-15-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate is C24H27BrN2O3S, with a molecular weight of 503.452 g/mol. The compound features a bromine atom, a pyrrole ring, and a phenylthio group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC24H27BrN2O3S
Molecular Weight503.452 g/mol
CAS Number924838-15-3
Chemical StructureChemical Structure

Antiviral Properties

Recent studies have highlighted the antiviral potential of various indole derivatives, including those structurally similar to Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate. Research indicates that compounds with indole structures can exhibit inhibitory effects against viruses such as HIV and HCV.

  • HIV Inhibition : Compounds similar to Ethyl-6-bromo have shown promise in inhibiting HIV replication. For instance, enantiomerically pure phosphoindoles have been reported as effective antiviral agents against Flaviviridae virus infections, suggesting that modifications to the indole structure can enhance antiviral efficacy .
  • Mechanism of Action : The proposed mechanism involves the inhibition of critical enzymes necessary for viral replication. Indole derivatives may act by disrupting the viral life cycle at various stages, including entry and replication .

Cytotoxicity and Selectivity

While exploring the biological activities of Ethyl-6-bromo compounds, researchers have also assessed their cytotoxicity:

  • Cytotoxicity Studies : In vitro studies have demonstrated varying levels of cytotoxicity against different cell lines. The selectivity index (SI) is crucial in evaluating the safety profile of these compounds. A high SI indicates effective antiviral activity with minimal toxicity to host cells .
  • Comparative Efficacy : The compound's efficacy can be compared to established antiviral agents like ribavirin. For example, certain derivatives have shown lower IC50 values than ribavirin, indicating superior potency .

Study 1: Antiviral Activity Assessment

A study conducted by Manvar et al. evaluated a series of indole derivatives for their antiviral properties against HCV. Ethyl derivatives exhibited significant inhibition of HCV replication at micromolar concentrations (EC50 values ranging from 5 to 28 μM) .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure–activity relationship of indole-based compounds has revealed that specific substitutions on the indole ring can enhance biological activity. For instance, introducing electron-donating groups at strategic positions has been linked to improved antiviral efficacy and reduced cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step reactions starting from indole derivatives. Key steps include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures with CuI catalysis to introduce heterocyclic moieties .
  • Bromination at position 6 and esterification using ethyl chloroformate.
  • Purification via flash chromatography (ethyl acetate/hexane gradients), yielding ~46% for analogs .

Q. Which spectroscopic methods confirm its structural integrity?

Critical techniques:

  • NMR : 1H/13C NMR identifies substituents (e.g., hydroxyl proton at δ ~5.8 ppm, ester carbonyl at ~170 ppm) .
  • HRMS : Validates molecular mass (e.g., [M+H]+ at m/z 397.0653) .
  • HPLC : Ensures purity (>98%) and monitors stability under physiological pH .

Q. How is its crystal structure resolved experimentally?

Single-crystal X-ray diffraction using SHELX software:

  • Crystal growth via slow evaporation in polar solvents (e.g., DMSO/water).
  • Data collection at 100 K to minimize thermal noise.
  • Refinement with SHELXL, particularly effective for bromine-heavy atoms and hydrogen-bond networks .

Advanced Research Questions

Q. How do molecular docking studies explain its antiviral activity?

Methodology :

  • Docking against SARS-CoV-2 spike protein (PDB: 6LZG) using AutoDock Vina.
  • Grid box centered on the receptor-binding domain (RBD) with ΔG = -9.2 kcal/mol .
  • Superior interaction energy (-X kcal/mol vs. Arbidol’s -Y kcal/mol) due to hydrophobic contacts with viral fusion proteins .

Q. What molecular dynamics (MD) approaches reveal its membrane interactions?

Protocol :

  • Simulate insertion into POPC/POPG bilayers using GROMACS/CHARMM36.
  • Analyze hydrogen bonds (4 acceptors, 1 donor) and lateral diffusion coefficients.
  • Protonated forms at acidic pH show 2-fold deeper membrane penetration, disrupting viral fusion .

Q. How to address discrepancies in IC50 values across antiviral assays?

Validation steps :

  • Standardize cell lines (e.g., Vero E6) and infection multiplicity.
  • Compare pre-treatment (IC50 = 2.7 µg/ml) vs. post-entry inhibition (IC50 = 13.8 µg/ml) .
  • Use orthogonal assays (plaque reduction vs. qRT-PCR) to confirm dual mechanisms .

Q. What structural features drive its antiviral efficacy?

SAR findings :

  • Bromine at position 6 enhances lipophilicity (LogP > 3.5).
  • Phenylthioether group improves membrane partitioning.
  • Hydroxyl at position 5 is critical for hydrogen bonding with viral glycoproteins .

Q. How does protonation state modulate activity in biological membranes?

Key insights :

  • Protonation at lysosomal pH (4.5–5.5) increases positive charge, enhancing binding to anionic phospholipids.
  • Unprotonated species show reduced perturbation in zwitterionic membranes.
  • Activity correlates with stabilization of inverted hexagonal (HII) lipid phases, inhibiting viral fusion .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • Structural analogs (e.g., Arbidol) provide mechanistic insights but differ in substituents (dimethylamino vs. pyrrolyl) .
  • Methodological rigor (e.g., SHELX for crystallography, MD for dynamics) ensures reproducibility .

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